Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate
Description
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate (C₁₃H₁₃NO₃, MW 231.25) is an α,β-unsaturated ester featuring a cyano group at C2, a methoxy group at C3, and a phenyl substituent. Its SMILES notation, CCOC(=O)C(=C(c1ccccc1)OC)C#N, highlights the conjugated enone system, which is critical for its reactivity in Michael additions and cyclization reactions . This compound is primarily utilized as a precursor for synthesizing heterocycles (e.g., benzopyranones, pyrimidines) and bioactive molecules due to its electron-withdrawing cyano and electron-donating methoxy groups .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-methoxy-3-phenylprop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)12(16-2)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3/b12-11+ |
InChI Key |
YVXOWXPIPRBRPK-VAWYXSNFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 3-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically occurs under reflux conditions with ethanol as the solvent.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
(a) Ethyl (2E)-2-Cyano-3-(4-Methylphenyl)acrylate
- Structure : Replaces the methoxy group with a methyl group at the para position of the phenyl ring.
- Key Differences :
- Applications: Used in synthesizing 2-propenoylamides and 2-propenoates for pharmaceutical intermediates .
(b) Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)acrylate
- Structure : Methoxy group at the para position instead of the meta position in the target compound.
- Key Differences :
- Applications : Intermediate for agrochemicals and dyes due to enhanced electron delocalization .
(c) (E)-Ethyl 2-Cyano-3-(2,4-Dimethoxyphenyl)prop-2-enoate
- Structure : Two methoxy groups at ortho and para positions.
- Key Differences :
- Applications: Potential use in photodynamic therapy due to extended conjugation .
Ester Group Modifications
(a) Ethyl (2Z)-2-Cyano-3-Ethoxyacrylate
- Structure : Ethoxy substituent instead of methoxy and Z-configuration.
- Key Differences :
- Applications : Less common in synthesis due to unfavorable stereochemistry .
(b) 2-Ethylhexyl 2-Cyano-3-(4-Methoxyphenyl)-3-Phenylprop-2-enoate
- Structure : Bulky 2-ethylhexyl ester replaces ethyl group.
- Key Differences :
- Applications: Potential as a UV stabilizer or plasticizer in materials science .
Heteroaromatic Replacements
Ethyl (2E)-2-Cyano-3-(Thiophen-2-yl)prop-2-enoate
Data Table: Key Properties of Selected Compounds
Q & A
Q. What are the common synthetic routes for Ethyl 2-cyano-3-methoxy-3-phenylprop-2-enoate, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via Knoevenagel condensation, where ethyl cyanoacetate reacts with a substituted benzaldehyde derivative under acidic or basic conditions. For example, analogous reactions involve ethyl cyanoacetate and 3-methoxy-3-phenylpropanal in the presence of ammonium acetate or acetic acid to form α,β-unsaturated cyanoesters . Optimization includes:
- Catalyst selection : Use ammonium acetate or piperidine for milder conditions.
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction rates.
- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
Yield improvements (70–85%) are achieved by refluxing under nitrogen to prevent hydrolysis of the cyano group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy :
- IR spectroscopy : Strong absorption bands for C≡N (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) confirm the molecular weight, while fragmentation patterns identify the ester and cyano groups .
Q. What are the standard protocols for X-ray crystallographic analysis of this compound?
Crystallographic analysis involves:
Crystal growth : Slow evaporation from ethanol/acetone mixtures.
Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K.
Structure refinement : Employ SHELXL for small-molecule refinement. For example, a similar compound, (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate, was refined to R1 = 0.045 using SHELXL-2018 .
Validation : Check for missed symmetry and hydrogen bonding using PLATON .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Contradictions may arise from twinning, disorder, or incorrect space group assignment. Strategies include:
- Twinning analysis : Use SHELXL’s TWIN command to model twin domains .
- Hydrogen bonding validation : Apply graph-set analysis to confirm intermolecular interactions (e.g., C≡N⋯H–O bonds) .
- Cross-validation : Compare experimental bond lengths/angles with DFT-optimized structures. For example, C=C and C≡N bond lengths should align with values from analogous compounds (1.34 Å and 1.15 Å, respectively) .
Q. What strategies are recommended for analyzing hydrogen bonding patterns in its crystals?
- Graph-set analysis : Classify hydrogen bonds into motifs (e.g., R₂²(8) rings) using software like Mercury .
- Packing analysis : Tools like CrystalExplorer visualize π-π stacking between phenyl groups and C≡N⋯H interactions. For example, in related structures, phenyl rings exhibit centroid-to-centroid distances of 3.8–4.2 Å .
- Energy frameworks : Compute interaction energies (electrostatic, dispersion) to quantify packing stability .
Q. How can reaction intermediates of this compound be trapped and characterized?
- Low-temperature NMR : Monitor reactions at –40°C to stabilize intermediates like enolate anions.
- Quenching studies : Use trapping agents (e.g., trimethylsilyl chloride) to isolate intermediates for GC-MS analysis .
- Computational modeling : DFT (B3LYP/6-311+G(d,p)) predicts transition states and intermediates, validated by IRC calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
